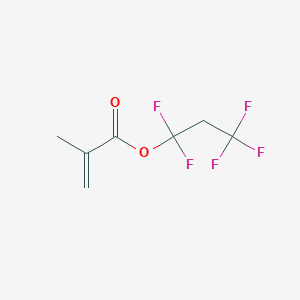
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a colorless liquid with a boiling point of approximately 55°C at 100 mm Hg and a density of 1.277 g/mL at 25°C . This compound is primarily used in the production of polymers and copolymers, which have applications in various industries due to their unique properties.
Métodos De Preparación
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be synthesized through several methods. One common synthetic route involves the esterification of methacrylic acid with 1,1,3,3,3-pentafluoropropanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other monomers. Common initiators for this reaction include azobisisobutyronitrile (AIBN) and benzoyl peroxide.
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions. For example, nucleophilic substitution reactions can replace fluorine atoms with hydroxyl or amino groups.
Addition Reactions: The double bond in the methacrylate group can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine, to form addition products.
Aplicaciones Científicas De Investigación
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of fluorinated polymers, which are valued for their chemical resistance and low surface energy.
Biology: Fluorinated polymers derived from this compound are used in the development of biomaterials, such as coatings for medical devices, due to their biocompatibility and resistance to biofouling.
Medicine: The compound is explored for use in drug delivery systems, where its unique properties can enhance the stability and release profile of therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization and form stable polymers. The presence of fluorine atoms imparts unique properties to the resulting polymers, such as low surface energy, chemical resistance, and thermal stability. These properties make the compound suitable for various applications in harsh environments .
Comparación Con Compuestos Similares
1,1,3,3,3-Pentafluoropropyl 2-methylprop-2-enoate can be compared with other similar compounds, such as:
2,2,3,3,3-Pentafluoropropyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group. It has similar applications in polymer synthesis.
2,2,3,3-Tetrafluoropropyl methacrylate: Contains one less fluorine atom, resulting in slightly different properties and applications.
1,1,1,3,3-Pentafluoropropane: A hydrofluorocarbon used primarily as a blowing agent in foam insulation
These comparisons highlight the unique properties of this compound, particularly its high fluorine content, which imparts superior chemical resistance and low surface energy to the resulting polymers .
Propiedades
Número CAS |
80110-84-5 |
|---|---|
Fórmula molecular |
C7H7F5O2 |
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
1,1,3,3,3-pentafluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H7F5O2/c1-4(2)5(13)14-7(11,12)3-6(8,9)10/h1,3H2,2H3 |
Clave InChI |
NSPKSMNYLJPJMN-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC(CC(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9-Methylfuro[2,3-b]indolizin-2-yl)(phenyl)methanone](/img/structure/B14415136.png)
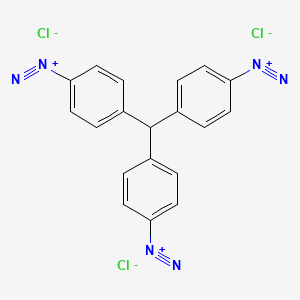
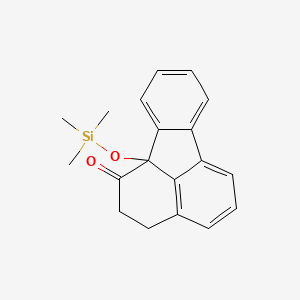
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
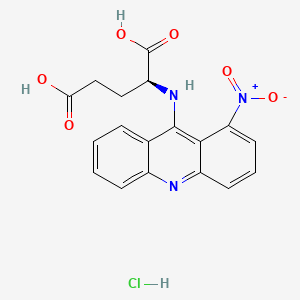
![N-{2-[(2-Hydroxy-3-phenoxypropyl)amino]ethyl}-N'-phenylurea](/img/structure/B14415167.png)
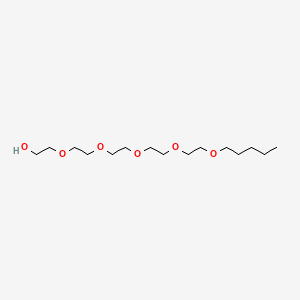
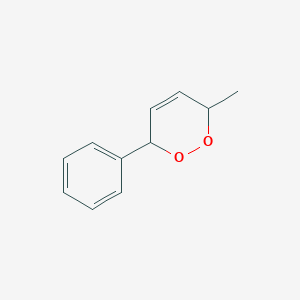

silane](/img/structure/B14415188.png)
![3,4,4a,5,6,7-Hexahydro-2H-3,6-methanocyclopenta[b]pyridine](/img/structure/B14415191.png)
![[(Tert-butoxyethynyl)sulfanyl]benzene](/img/structure/B14415200.png)
